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The AXL receptor is a transmembrane receptor tyrosine kinase belonging to the TAM family. Its activation,

primarily by the ligand GAS6, induces dimerization and triggers downstream signaling pathways that

regulate critical processes like cell survival, proliferation, and migration [1]. Aberrant AXL signaling is

heavily implicated in cancer progression and therapy resistance, making it a valuable therapeutic target [1].

The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a powerful,

homogeneous technique ideal for studying molecular interactions like ternary complex formation. Its key

advantage lies in using lanthanide-based donor fluorophores (e.g., Europium or Terbium cryptates), which

have long fluorescence lifetimes. By introducing a delay between excitation and emission measurement,

short-lived background fluorescence is eliminated, resulting in a high signal-to-noise ratio [2].

In the context of AXL, a TR-FRET assay can be configured to detect the proximity between AXL and an E3

ligase (such as CRBN or DCAF16) induced by a bivalent compound like a PROTAC or an Intramolecular

Bivalent Glue (IBG) [3] [4]. The accompanying diagram illustrates this core principle.
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Diagram 1: Principle of a TR-FRET Assay for Ternary Complex Detection

Application Note: TR-FRET for AXL Ternary Complex
Formation

This protocol outlines the steps to develop a TR-FRET assay for investigating the formation of a ternary

complex between AXL, an E3 ligase (using CRBN as an example), and a bivalent degrader, based on

established methodologies [3] [4].

Materials and Reagents

Proteins:
Recombinant AXL protein (extracellular or intracellular domain, depending on the degrader's

target site). Tags like GST or His₆ are recommended for detection [3].
Recombinant E3 ligase (e.g., His-CRBN(DDB1) complex) [3].

Detection Antibodies:
Donor anti-tag antibody conjugated to a lanthanide (e.g., Anti-GST-Terbium cryptate from

Cisbio) [3] [2].
Acceptor anti-tag antibody conjugated to a compatible fluorophore (e.g., Anti-His₆-d2 or Anti-

His₆-Cy5) [3] [4].
Compounds: PROTACs, IBGs, or molecular glues of interest. Include control inhibitors (e.g., GAS6

for AXL, lenalidomide for CRBN) [3].
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.05% Tween-20, 1 mM TCEP (freshly

added). Filtration (0.22 µm) is recommended.
Equipment: A microplate reader capable of TR-FRET measurements (e.g., PHERAstar FS by BMG

LABTECH). Use white, low-volume, 384-well plates [4].

Step-by-Step Protocol

The experimental workflow is methodical, as shown in the following diagram.
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Diagram 2: TR-FRET Assay Experimental Workflow

Step 1: Prepare Reagents

Thaw and dilute all proteins, antibodies, and compounds in assay buffer to their desired
working concentrations. Centrifuge briefly before use.

Step 2: Dispense Proteins and Compound

Add 8 µL of AXL protein and 8 µL of CRBN protein to all test wells. A typical final concentration
for each protein is between 50-100 nM [4].

Add 2 µL of the serially diluted compound (e.g., PROTAC) or DMSO control. The final DMSO
concentration should be constant (e.g., 0.5-1%) across all wells.
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Step 3: Add Detection Antibodies

Add 2 µL each of the donor and acceptor antibody solutions. Final antibody concentrations are
typically low (e.g., 1-2 nM) [3] [4].

Step 4: Incubate

Seal the plate, centrifuge briefly at 100-200 x g, and incubate in the dark at room temperature
for 1-2 hours to allow the complex to reach equilibrium.

Step 5: Read Plate

Use the instrument settings as shown in the table below.

Step 6: Data Analysis

Calculate the TR-FRET ratio as (Acceptor Emission Intensity / Donor Emission Intensity) *

10,000 (to simplify the numbers).
Plot the TR-FRET ratio against the compound concentration to generate a dose-response

curve. A successful assay will typically show a bell-shaped curve, where the peak indicates
the concentration of maximal ternary complex formation [3].

Key Parameters and Instrument Settings

Table 1: Example TR-FRET Assay Configuration for AXL:CRBN Complex [3] [4] [2]

Component Example/Typical Choice Purpose/Role

AXL Protein GST-tagged AXL kinase domain Target protein

E3 Ligase His₆-CRBN(DDB1) complex E3 ubiquitin ligase

Donor Antibody Anti-GST-Terbium cryptate Binds to AXL, FRET donor

Acceptor Antibody Anti-His₆-d2 (XL665) Binds to CRBN, FRET acceptor

Positive Control Known AXL-CRBN PROTAC (e.g., dBET1) Validates assay performance

Negative Control DMSO vehicle / Monovalent ligands Measures baseline signal
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Table 2: Recommended Microplate Reader Settings [4] [2]

Parameter Setting

Detection Mode TR-FRET (Endpoint)

Excitation 320-340 nm (e.g., 340 nm for Tb)

Emission 1 (Donor) 620 nm / 10 nm bandwidth

Emission 2 (Acceptor) 665-670 nm / 10 nm bandwidth

Delay Time 50-150 µs

Integration Time 200-400 µs

Number of Flashes 100-200

Key Considerations for assay Development

To ensure a robust and reliable assay, keep the following points in mind:

Stepwise Optimization: The protocol requires optimization. Perform checkerboard or matrix titrations
of the proteins and antibodies to determine the combination that yields the highest signal-to-

background (S/B) or Z'-factor [3].
Specificity Controls: Always include control wells with non-binding compounds or monovalent

ligands (e.g., JQ1 for BRD4, lenalidomide for CRBN) to confirm that the FRET signal is specific to
ternary complex formation [3] [4].

Inhibition Assays: The established assay can be reconfigured to screen for inhibitors of the ternary
complex. Simply add a titrated inhibitor to the pre-formed complex and monitor the decrease in the

FRET signal [3].
Modularity: The assay conditions optimized for one target pair can often be applied to related

proteins with minimal adjustments, facilitating the screening of degraders for multiple targets [3].

I hope this detailed application note provides a solid foundation for your research. Would you like to delve

deeper into the data analysis methods for calculating FRET efficiency or the design of specific control

experiments?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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